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Introduction

AT-533, also known as ORIC-533, is an orally bioavailable, potent, and selective small
molecule inhibitor of CD73.[1][2] CD73 is an ecto-5'-nucleotidase that plays a critical role in the
tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[2] The
accumulation of adenosine in the tumor microenvironment suppresses the anti-tumor immune
response.[2] By inhibiting CD73, ORIC-533 aims to reduce adenosine levels, thereby restoring
and enhancing the immune system's ability to recognize and eliminate cancer cells.[2][3] This
document provides a detailed technical guide on the discovery and development timeline of
ORIC-533, including its mechanism of action, preclinical findings, and clinical trial progress.

Discovery and Preclinical Development

ORIC-533 was discovered by ORIC Pharmaceuticals through a structure-based drug design
campaign.[2] The primary goal was to develop a potent and orally bioavailable CD73 inhibitor.

Mechanism of Action

ORIC-533 is a competitive inhibitor of CD73, binding to the enzyme to block the hydrolysis of
AMP to adenosine.[3] This leads to a reduction in immunosuppressive adenosine in the tumor
microenvironment, which in turn enhances the activity of various immune cells, including T cells
and NK cells, against tumor cells.[4]
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Signaling Pathway

The signaling pathway affected by ORIC-533 is central to tumor immune evasion. Extracellular
ATP and ADP are converted to AMP by CD39. CD73 then catalyzes the final step, converting
AMP to adenosine. Adenosine subsequently binds to its receptors (e.g., A2A) on immune cells,
leading to immunosuppression. ORIC-533 directly inhibits CD73, breaking this
immunosuppressive cascade.

Tumor Microenvironment

Adenosine ORIC-533

A2A Receptor

Immune Suppression
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Figure 1: Mechanism of Action of ORIC-533 in the Adenosine Pathway.

Preclinical Efficacy

ORIC-533 has demonstrated potent and selective inhibition of CD73 in a variety of preclinical
models.

ORIC-533 exhibits picomolar potency against CD73 in biochemical assays and sub-nanomolar
to low nanomolar potency in cellular assays.[1][5]

Assay Type Target/Cell Line IC50/EC50 (nM)
Biochemical Assay CD73 <0.1[1]

Cellular Adenosine Production H1528 (Human) 0.14[1]

Cellular Adenosine Production EMT6 (Mouse) 1.0[1]

Cellular Adenosine Production Human CD8+ T-cells 0.1]5]

Table 1: Preclinical Potency of ORIC-533

In an E.G7-OVA syngeneic mouse model, oral administration of ORIC-533 at 150 mg/kg once
daily resulted in a 67% tumor growth inhibition (TGI) on day 19.[6] This anti-tumor activity was
associated with a reduction in intratumoral adenosine and an increase in CD8+ T-cells.[6]

Ex vivo studies using bone marrow aspirates from patients with relapsed/refractory multiple
myeloma demonstrated that ORIC-533 treatment led to a dose-dependent reduction in viable
CD138+ myeloma cells.[3] Furthermore, ORIC-533 inhibited adenosine production in the
plasma supernatants of these bone marrow aspirates.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species showed that ORIC-533 has low clearance and
high stability, supporting once-daily oral dosing.[1]
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. IV Clearance .
Species ) Vss (L/kg) Half-life (h)
(mL/min/kg)

Beagle Dog 1.18 0.270 3.2

Table 2: Pharmacokinetic Parameters of ORIC-533 in Beagle Dogs|[1]

Clinical Development

Based on its promising preclinical profile, ORIC-533 advanced into clinical development for the
treatment of relapsed/refractory multiple myeloma.

Phase 1b Clinical Trial (NCT05227144)

An open-label, Phase 1b dose-escalation study was initiated to evaluate the safety, tolerability,
pharmacokinetics, and preliminary efficacy of ORIC-533 in patients with relapsed/refractory
multiple myeloma.

The study enrolled heavily pretreated patients who were refractory to at least three classes of
drugs, with a significant portion being refractory to five classes of drugs and having received
prior anti-BCMA therapies.[7] ORIC-533 was administered orally once daily at doses ranging
from 400 mg to 1600 mg.[7]
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Date Milestone

Phase 1 trial of single agent ORIC-533 expected

Q4 2021 o : : :
to initiate in patients with multiple myeloma.

Q1 2022 Initiated dosing of patients in the Phase 1b trial.
Presented preclinical data at the American

Q2 2022 Association for Cancer Research (AACR)
Annual Meeting.

04 2022 Presented preclinical data at the American
Society of Hematology (ASH) Annual Meeting.
Established a clinical development collaboration

Q4 2022 with Pfizer for a potential Phase 2 combination
study with elranatamab.

H2 2023 Reported initial data from the Phase 1b trial.

Table 3: Key Clinical Development Milestones for ORIC-533

ORIC-533 was generally well-tolerated. The majority of treatment-related adverse events were
Grade 1 or 2.[7]

The clinical pharmacokinetic profile of ORIC-533 demonstrated a plasma half-life of
approximately 24 hours, supporting once-daily dosing.[1] Preliminary pharmacodynamic data
showed inhibition of CD73 activity in both serum and bone marrow samples, along with
increases in the abundance and activation of CD8+ T cells.[1]

Early evidence of single-agent clinical activity was observed in this heavily pretreated patient
population.[1]

Experimental Protocols
Adenosine Quantification by LC-MS/MS

Adenosine levels in cell culture supernatants and tumor homogenates were quantified by liquid
chromatography-mass spectrometry (LC-MS/MS).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://healthtree.org/myeloma/community/articles/new-small-molecule-multiple-myeloma
https://www.bioworld.com/articles/706960-oric-533-a-potent-and-selective-cd73-inhibitor-for-cancer?v=preview
https://www.bioworld.com/articles/706960-oric-533-a-potent-and-selective-cd73-inhibitor-for-cancer?v=preview
https://www.bioworld.com/articles/706960-oric-533-a-potent-and-selective-cd73-inhibitor-for-cancer?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow:
o Sample Preparation: Cell culture supernatants or homogenized tumor tissues are collected.
o Extraction: Proteins are precipitated, and the supernatant containing adenosine is isolated.

o LC Separation: The sample is injected into a liquid chromatograph for separation of
adenosine from other components.

* MS/MS Detection: The separated adenosine is ionized and detected by a mass
spectrometer.

+ Quantification: The amount of adenosine is determined by comparing its signal to that of a
known standard.

Sample Collection
(Supernatant/Homogenate)

(Protein Precipitation)

Centrifugation

(Supernatant Collection)

Data Analysis & Quantification
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Figure 2: Workflow for LC-MS/MS Quantification of Adenosine.

Ex Vivo Multiple Myeloma Bone Marrow Mononuclear
Cell (BM-MNC) Viability Assay

This assay assesses the cytotoxic effect of ORIC-533 on primary multiple myeloma cells within
their native bone marrow microenvironment.

Protocol:

Sample Collection: Bone marrow aspirates are obtained from patients with
relapsed/refractory multiple myeloma.

o BM-MNC Isolation: Bone marrow mononuclear cells are isolated from the aspirates.

o Treatment: BM-MNCs are cultured in the presence of varying concentrations of ORIC-533 or
a vehicle control for 48-72 hours.[8]

» Staining: Cells are stained with fluorescently labeled antibodies against CD138 (a plasma
cell marker) and a viability dye.

e Flow Cytometry: The viability of CD138+ multiple myeloma cells is determined by flow
cytometry.[8]

Conclusion

ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a best-in-class preclinical
profile. It has demonstrated potent and selective inhibition of the adenosine-producing enzyme
CD73, leading to anti-tumor effects in preclinical models. The ongoing Phase 1b clinical trial in
heavily pretreated multiple myeloma patients has shown an acceptable safety profile, a
pharmacokinetic profile supportive of once-daily dosing, and early signs of immune activation
and clinical activity. The development of ORIC-533 represents a significant advancement in
targeting the immunosuppressive tumor microenvironment and holds potential as a novel
immunotherapy for multiple myeloma and potentially other cancers.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b10854662?utm_src=pdf-body-img
https://oricpharma.com/wp-content/uploads/2022/04/AACR_poster_March2022ORIC_533.pdf
https://oricpharma.com/wp-content/uploads/2022/04/AACR_poster_March2022ORIC_533.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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